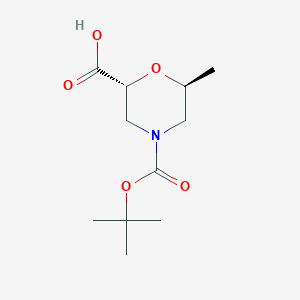

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

CAS No.:

Cat. No.: VC17233070

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO5 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | (2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |

| Standard InChI Key | IJMIYSXHHOKJEZ-JGVFFNPUSA-N |

| Isomeric SMILES | C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol. Its core structure consists of a six-membered morpholine ring substituted at the 2- and 6-positions with a carboxylic acid group and a methyl group, respectively. The Boc group at the 4-position introduces steric bulk and enhances stability during synthetic manipulations .

Key Structural Attributes:

-

Morpholine Ring Conformation: Computational models predict a chair conformation for the morpholine ring, stabilized by weak intramolecular hydrogen bonds (e.g., C–H⋯O interactions) .

-

Stereochemical Configuration: The (2R,6S) configuration distinguishes this compound from its (2R,6R)-diastereomer, which exhibits distinct physicochemical properties, such as collision cross-section (CCS) values in mass spectrometry .

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

The CCS values for adducts of the (2R,6R)-isomer, as reported in PubChem Lite, provide insights into the behavior of stereoisomers under mass spectrometric conditions :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 246.13361 | 154.6 |

| [M+Na]+ | 268.11555 | 162.5 |

| [M+NH4]+ | 263.16015 | 159.1 |

These values highlight the influence of stereochemistry on ion mobility, which is critical for differentiating diastereomers in analytical workflows .

Synthetic Considerations

Stereoselective Synthesis

The synthesis of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid likely involves:

-

Ring Formation: Cyclization of amino alcohol precursors to construct the morpholine scaffold.

-

Boc Protection: Introduction of the tert-butoxycarbonyl group under mild conditions (e.g., using di-tert-butyl dicarbonate and a catalytic base) to preserve stereochemical integrity .

-

Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor ester or nitrile group.

Industrial Production

Flow microreactor systems may enhance the efficiency of Boc-protected morpholine synthesis by enabling precise control over reaction parameters (e.g., temperature, residence time), thereby minimizing racemization .

Comparative Analysis with Diastereomers

(2R,6S) vs. (2R,6R) Isomers

| Property | (2R,6S)-Isomer | (2R,6R)-Iseter |

|---|---|---|

| CCS ([M+H]+) | Not reported | 154.6 Ų |

| Crystal Packing | Chair conformation | Predicted similar |

| Biological Activity | Structure-dependent | Likely distinct |

Stereochemical differences significantly impact interactions with chiral biological targets, such as enzymes or receptors .

Analytical Characterization

Recommended Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume